molecular formula C20H30N4O5 B15159745 L-Valyl-L-phenylalanyl-L-alanyl-L-alanine CAS No. 798541-31-8

L-Valyl-L-phenylalanyl-L-alanyl-L-alanine

Cat. No.: B15159745
CAS No.: 798541-31-8
M. Wt: 406.5 g/mol
InChI Key: BDKWCEMLLNDRCC-SDADXPQNSA-N
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Description

L-Valyl-L-phenylalanyl-L-alanyl-L-alanine is a tetrapeptide composed of four amino acids: valine, phenylalanine, alanine, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-phenylalanyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of the next amino acid: The next amino acid, protected at its amino group, is coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-phenylalanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: This reaction can reduce disulfide bonds or other oxidized groups within the peptide.

    Substitution: This reaction can involve the replacement of one functional group with another, often used in modifying the peptide for specific applications.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various nucleophiles can be used depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiols or amines.

Scientific Research Applications

L-Valyl-L-phenylalanyl-L-alanyl-L-alanine has several applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: It can be used to study protein-protein interactions and enzyme-substrate specificity.

    Industry: It can be used in the development of biocompatible materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Valyl-L-phenylalanyl-L-alanyl-L-alanine depends on its specific application. In biological systems, it can interact with enzymes or receptors, influencing various biochemical pathways. The specific molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-phenylalanine: A dipeptide with similar amino acid composition but shorter sequence.

    L-Alanyl-L-valine: Another dipeptide with a different sequence but similar components.

    L-Phenylalanyl-L-alanine: A dipeptide with phenylalanine and alanine.

Uniqueness

L-Valyl-L-phenylalanyl-L-alanyl-L-alanine is unique due to its specific sequence, which can confer distinct properties and interactions compared to shorter peptides or those with different sequences

Properties

CAS No.

798541-31-8

Molecular Formula

C20H30N4O5

Molecular Weight

406.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C20H30N4O5/c1-11(2)16(21)19(27)24-15(10-14-8-6-5-7-9-14)18(26)22-12(3)17(25)23-13(4)20(28)29/h5-9,11-13,15-16H,10,21H2,1-4H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29)/t12-,13-,15-,16-/m0/s1

InChI Key

BDKWCEMLLNDRCC-SDADXPQNSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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